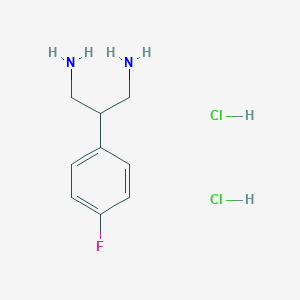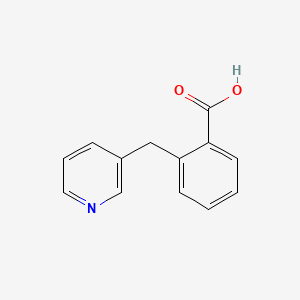
2-(3-Pyridinylmethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyridinylmethyl)benzoic acid is an organic compound with the molecular formula C14H11NO2 It consists of a benzoic acid moiety substituted with a pyridinylmethyl group at the 2-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(3-Pyridinylmethyl)benzoesäure kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, eine palladiumkatalysierte Kreuzkupplung zwischen einem Arylhalogenid und einer Organoboranverbindung . Diese Methode wird aufgrund ihrer milden Reaktionsbedingungen und hohen Toleranz gegenüber funktionellen Gruppen bevorzugt.
Industrielle Produktionsmethoden: Die industrielle Produktion von 2-(3-Pyridinylmethyl)benzoesäure beinhaltet in der Regel großtechnische Suzuki-Miyaura-Kupplungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei effiziente Katalysatoren und Reagenzien eingesetzt werden, um Kosteneffizienz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-(3-Pyridinylmethyl)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die benzylische Position kann zu Benzoesäurederivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Pyridinylmethylgruppe modifizieren.
Substitution: Nucleophile Substitutionsreaktionen können an der benzylischen Position auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) unter sauren Bedingungen.
Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: N-Bromsuccinimid (NBS) zur freien radikalischen Bromierung.
Hauptprodukte:
Oxidation: Benzoesäurederivate.
Reduktion: Reduzierte Pyridinylmethyl-Derivate.
Substitution: Bromierte Benzylverbindungen.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyridinylmethyl)benzoesäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Medizin: Wird auf seine möglichen therapeutischen Wirkungen, insbesondere in der Medikamentenentwicklung, untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(3-Pyridinylmethyl)benzoesäure beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab .
Ähnliche Verbindungen:
Vergleich: 2-(3-Pyridinylmethyl)benzoesäure ist durch ihr spezifisches Substitutionsschema einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann sie eine unterschiedliche Reaktivität und biologische Aktivität aufweisen, was sie für bestimmte Anwendungen wertvoll macht.
Wirkmechanismus
The mechanism of action of 2-(3-Pyridinylmethyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison: 2-(3-Pyridinylmethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-(pyridin-3-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-7,9H,8H2,(H,15,16) |
InChI-Schlüssel |
FJDVNUVFZFCIBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CN=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


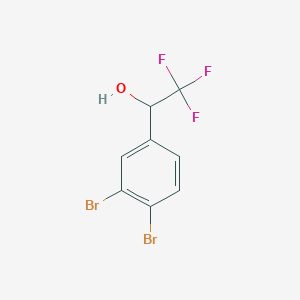
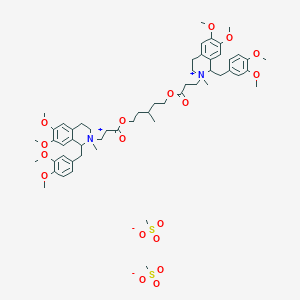
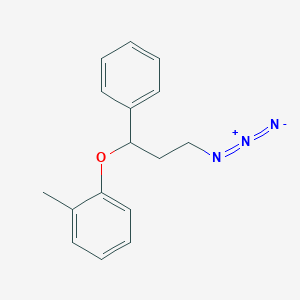
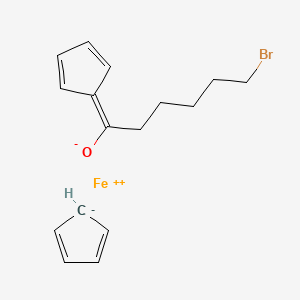
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)

![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
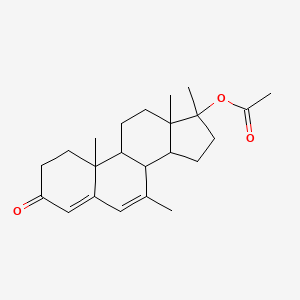
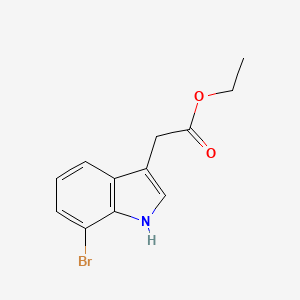
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
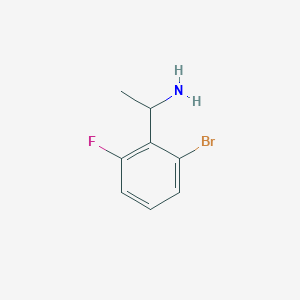
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
